![molecular formula C15H20N2O3S B2507704 N-(tert-butyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-98-1](/img/structure/B2507704.png)

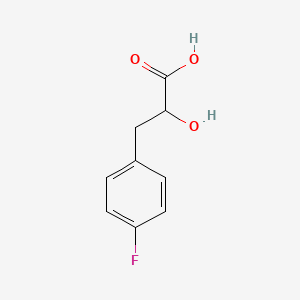

N-(tert-butyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

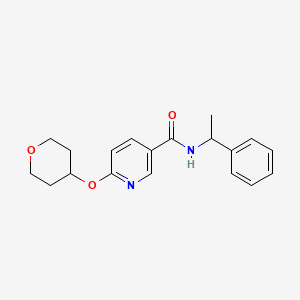

This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, sulfonimidates, which are similar to sulfonamides, can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . The tert-butyl group can be introduced through N-tert-butyloxycarbonylation of amines .Molecular Structure Analysis

The compound contains a pyrrolo[3,2,1-ij]quinoline core, which is a type of quinoline, a nitrogen-containing heterocyclic compound. It also has a sulfonamide group attached to it .Chemical Reactions Analysis

The compound, due to the presence of the sulfonamide group, might undergo reactions similar to other sulfonamides. For instance, sulfonamides can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides generally have good stability and are resistant to hydrolysis .Aplicaciones Científicas De Investigación

a. Antimalarial Activity: Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group (similar to our compound) have demonstrated potent antimalarial activity . Investigating its efficacy against Plasmodium species could lead to new antimalarial agents.

b. Antidepressant Properties: Some [1,2,4]triazino[5,6-b]indole derivatives exhibit antidepressant effects . Researchers might explore our compound’s impact on neurotransmitter systems to develop novel antidepressants.

c. Antileishmanial Agents: Leishmaniasis, caused by Leishmania parasites, is a neglected tropical disease. Compounds with [1,2,4]triazino[5,6-b]indole scaffolds have shown antileishmanial activity . Our compound could be investigated further for potential therapeutic use.

Organic Synthesis and Chemical Reactions

The tert-butyl group in our compound enhances its biological activity . Researchers can exploit this property for various synthetic applications:

a. Stereoselective Synthesis of Amines: Enantiopure tert-butanesulfinamide, a related compound, serves as a chiral auxiliary in the synthesis of amines and their derivatives . Our compound may find similar applications.

b. Structural Diversity: Incorporating tert-butyl groups into heterocycles (such as [1,2,4]triazino[5,6-b]indoles) leads to structurally diverse compounds. These motifs resemble natural products and therapeutically relevant molecules . Researchers can explore our compound’s versatility.

Other Potential Fields

While specific research on our compound is limited, its unique structure suggests broader applications:

a. DNA Intercalating Agents: Indolo[2,3-b]quinoxalines (related to our compound) act as DNA intercalators with antiviral and cytotoxic properties . Investigating its interactions with DNA could yield valuable insights.

b. Prodrugs: The tert-butyl ester moiety has been used in prodrugs . Researchers might explore our compound’s prodrug potential, especially considering its stability in GI tissue.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-tert-butyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-15(2,3)16-21(19,20)12-8-10-4-5-13(18)17-7-6-11(9-12)14(10)17/h8-9,16H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTAYRZCGDWTDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate](/img/structure/B2507622.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide](/img/structure/B2507627.png)

![ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2507630.png)

![9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)

![(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B2507632.png)

![1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2507637.png)

![4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2507639.png)